2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide

Lipophilicity Drug-likeness Lead optimization

2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide (CAS 895930-71-9) is a heterocyclic building block featuring a 3-methyl-4-nitro-substituted pyrazole core linked at the N1 position to a propanohydrazide side chain. It is catalogued as a research chemical with a molecular formula of C₇H₁₁N₅O₃, a molecular weight of 213.19 g/mol, and a topological polar surface area (TPSA) of 119 Ų.

Molecular Formula C7H11N5O3
Molecular Weight 213.197
CAS No. 895930-71-9
Cat. No. B2832172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide
CAS895930-71-9
Molecular FormulaC7H11N5O3
Molecular Weight213.197
Structural Identifiers
SMILESCC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)NN
InChIInChI=1S/C7H11N5O3/c1-4-6(12(14)15)3-11(10-4)5(2)7(13)9-8/h3,5H,8H2,1-2H3,(H,9,13)
InChIKeyROUYCFUPMQOKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide (CAS 895930-71-9): Procurement-Grade Specification and Structural Identity


2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide (CAS 895930-71-9) is a heterocyclic building block featuring a 3-methyl-4-nitro-substituted pyrazole core linked at the N1 position to a propanohydrazide side chain. It is catalogued as a research chemical with a molecular formula of C₇H₁₁N₅O₃, a molecular weight of 213.19 g/mol, and a topological polar surface area (TPSA) of 119 Ų . Its XLogP3 of -0.4 indicates moderate hydrophilicity, distinguishing it from more lipophilic regioisomeric and chain-length analogs . The compound is supplied at a purity of ≥97% .

Why In-Class Pyrazole Hydrazide Analogs Cannot Substitute for 2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide (CAS 895930-71-9)


Pyrazole hydrazides sharing the C₇H₁₁N₅O₃ molecular formula are not functionally interchangeable. The precise positioning of the methyl and nitro substituents on the pyrazole ring, combined with the branched propanohydrazide linkage at N1, governs hydrogen-bonding capacity, conformational flexibility, and electronic distribution in ways that directly impact target engagement in structure–activity relationships (SAR) [1]. Even a single methyl shift from position 3 to 5 or nitro migration from position 4 to 3 produces a regioisomer with distinct steric and electronic profiles, altering predicted properties such as density (~1.5–1.7 g/cm³), boiling point (~462–486 °C), and computed lipophilicity . Generic substitution without explicit head-to-head validation therefore risks SAR discontinuity.

Quantitative Differentiation Evidence for 2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide (CAS 895930-71-9) Against the Closest Analogs


XLogP3 Differentiation: Hydrophilicity Advantage vs. Acetohydrazide Analog

The target compound exhibits an XLogP3 of -0.4, indicating moderate hydrophilicity. This is substantially lower than the computed LogP of 1.265 reported for the chain-shortened analog 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide (CAS 1001755-56-1), which lacks the α-methyl branch and contains one fewer methylene unit . The 1.665 log-unit difference in lipophilicity predicts measurably different solubility, membrane permeability, and off-target binding profiles, making the target compound preferable for applications requiring reduced passive membrane partitioning.

Lipophilicity Drug-likeness Lead optimization

Regioisomeric Specificity: Density Contrast vs. 5-Methyl-4-nitro Regioisomer

Among C₇H₁₁N₅O₃ isomers, the regioisomer 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide (CAS 1004644-61-4), which relocates the methyl group from position 3 to position 5 while retaining the 4-nitro substitution and propanohydrazide chain, exhibits a predicted density of 1.6 ± 0.1 g/cm³ and a boiling point of 485.6 ± 35.0 °C . In contrast, the target compound (3-methyl-4-nitro isomer) has a computed complexity of 266, identical to the 5-methyl-3-nitro regioisomer (CAS 1005576-88-4; complexity = 266) but with a distinct density of 1.58 ± 0.1 g/cm³ reported for the latter . These regioisomeric differences in bulk physical properties arise solely from methyl/nitro positional variation and can affect crystallization behavior and solubility in high-throughput screening formats.

Regiochemistry QSAR Solid-state properties

Hydrogen-Bond Donor Capacity and Rotatable Bond Constraint vs. Gem-Dimethyl Analog

The target compound contains two hydrogen-bond donors (HBD) and two rotatable bonds, whereas its gem-dimethyl analog 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide (CAS 1002034-04-9) also possesses two HBD but features a quaternary α-carbon that restricts conformational freedom . The gem-dimethyl analog shows a lower predicted density (1.52 ± 0.1 g/cm³) and boiling point (462.0 ± 25.0 °C) compared to the class average for N1-propanohydrazide pyrazoles (~1.6 g/cm³, ~470–486 °C), reflecting reduced intermolecular hydrogen-bonding capacity due to steric shielding of the hydrazide moiety . The target compound’s secondary α-carbon preserves conformational lability while maintaining the same HBD count, offering a distinct balance of flexibility and polarity.

Conformational restriction Molecular recognition Ligand efficiency

Class-Level Antimicrobial SAR: The 4-Nitro-3-Methyl Pyrazole Motif Drives Potency in Hydrazide Series

Primary literature on pyrazole hydrazide derivatives demonstrates that the 4-nitro substituent is a critical pharmacophoric element for antimicrobial activity, with electron-withdrawing nitro groups enhancing potency against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis [1]. In a series of 3-nitropyrazole compounds disclosed in patent literature, MIC values as low as 0.25 μg/mL were achieved against Escherichia coli and Streptococcus epidermidis, comparable to ciprofloxacin standards [2]. While the target compound itself has not been individually profiled in published antimicrobial screens, the specific 3-methyl-4-nitro configuration it bears aligns with the SAR trend: the nitro group at position 4 (rather than position 3) in combination with a methyl at position 3 provides a distinct electronic distribution that influences the reduction potential and thus the generation of antimicrobial reactive intermediates [1]. This contrasts with the 5-methyl-3-nitro regioisomer (CAS 1005576-88-4), where the nitro is directly adjacent to the N2 atom of the pyrazole ring, altering the ring electronics and likely the nitro reduction pathway.

Antimicrobial activity Nitro reduction Structure–activity relationship

Storage and Handling Differentiation: Cold-Chain Requirement vs. Ambient-Stable Analogs

The target compound requires sealed, dry storage at 2–8°C, as specified by the supplier ChemScene (Cat. No. CS-0282506) . This cold-chain requirement contrasts with several structurally analogous pyrazole hydrazides, such as 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide (CAS 1004644-61-4), which are reported to ship at room temperature . The refrigerated storage specification for the target compound suggests greater sensitivity to thermal degradation or hydrolysis in the solid state, likely conferred by the specific 3-methyl-4-nitro electronic configuration combined with the α-methyl branched hydrazide moiety. For procurement planning, this implies a requirement for temperature-controlled logistics and inventory monitoring that is not uniformly necessary across the analog series.

Stability Storage conditions Supply chain

Optimal Procurement and Research Deployment Scenarios for 2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide (CAS 895930-71-9)


Medicinal Chemistry SAR Expansion: Differentiating 3-Methyl-4-Nitro from 5-Methyl-4-Nitro Pyrazole Hydrazides

In lead optimization programs exploring pyrazole hydrazides as antimicrobial or anti-inflammatory scaffolds, the 3-methyl-4-nitro configuration of the target compound provides a distinct electronic and steric profile compared to the 5-methyl-4-nitro regioisomer (CAS 1004644-61-4). Systematic procurement of both isomers enables head-to-head SAR assessment, where density differences (~1.58 vs. 1.60 g/cm³) and boiling point variations (~470 vs. 486 °C) reflect divergent solid-state packing and potentially divergent biological activity. The class-level literature documents sub-μg/mL MIC values for optimized 3-nitropyrazole derivatives, and the target compound’s 4-nitro placement is consistent with established SAR favoring C4 nitro substitution for Gram-positive activity [1][2]. Researchers seeking to populate a nitro-pyrazole hydrazide library for phenotypic screening should include this isomer specifically to capture the 3-methyl-4-nitro SAR niche.

Biophysical Assay Development: Exploiting Differential Lipophilicity for Solubility Optimization

The target compound’s XLogP3 of -0.4 marks it as significantly more hydrophilic than the chain-shortened acetohydrazide analog (LogP = 1.265, CAS 1001755-56-1) . This ~1.67 log-unit difference translates into a predicted aqueous solubility advantage of approximately one order of magnitude, which is critical for biochemical assays conducted in buffered aqueous media without organic co-solvents. For surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments where DMSO concentrations must be minimized, the target compound’s lower lipophilicity reduces the risk of non-specific binding to sensor surfaces and aggregation artifacts.

Conformational Analysis Studies: Comparing Secondary α-Carbon vs. Quaternary α-Carbon Hydrazides

The target compound’s propanohydrazide side chain contains a secondary α-carbon (CH(CH₃)-C(=O)NHNH₂), which permits conformational rotation not available in the gem-dimethyl analog (CAS 1002034-04-9; quaternary α-carbon) . With two rotatable bonds and two hydrogen-bond donors, the target compound occupies a middle ground between fully flexible linear hydrazides and the sterically constrained gem-dimethyl variant. This makes it a suitable tool compound for studying the impact of side-chain conformational entropy on ligand–protein binding thermodynamics, particularly in scaffold-hopping exercises where the pyrazole core is conserved but side-chain rigidity is systematically varied.

Nitroreductase Prodrug Design: Leveraging the 4-Nitro-3-Methyl Electronic Configuration

The 4-nitro group on the pyrazole ring is susceptible to enzymatic reduction by bacterial nitroreductases, generating reactive intermediates that can exert cytotoxic effects. The 3-methyl substituent ortho to the nitro group influences the reduction potential through inductive and steric effects, differentiating the target compound from the 5-methyl-3-nitro regioisomer (CAS 1005576-88-4) where the nitro is positioned para to the N2 atom [1]. For groups developing nitroreductase-sensitive prodrugs or antibacterial agents, the target compound’s 3-methyl-4-nitro arrangement offers a distinct reduction activation profile that should be evaluated alongside its regioisomeric counterparts to define the optimal electronic landscape for nitroreductase substrate recognition.

Quote Request

Request a Quote for 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.